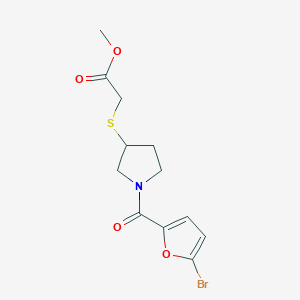

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a 5-bromofuran-2-carbonyl group at the nitrogen atom and a methyl thioacetate moiety at the 3-position. The molecular formula is inferred to be C₁₂H₁₅BrNO₄S, with a calculated molecular weight of ~349.0 g/mol. This compound is of interest in medicinal and materials chemistry due to its hybrid heterocyclic architecture, though specific applications remain underexplored in the provided evidence.

Properties

IUPAC Name |

methyl 2-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c1-17-11(15)7-19-8-4-5-14(6-8)12(16)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALUHWRTKKCYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Coupling Reaction: The brominated furan is then coupled with the pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Thioester Formation: Finally, the thioester is formed by reacting the coupled product with methyl thioglycolate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is an organic compound with the molecular formula and a molecular weight of approximately 356.22 g/mol. It is primarily used for non-human research purposes, specifically in biological and chemical studies. This compound features a furan ring substituted with a bromine atom, a pyrrolidine moiety, and a thioether group, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Key Properties and Characteristics

- CAS Number: 19549-93-0

- Categories: Thioesters

*It is characterized by a methyl ester and a thioether functional group.

Potential Applications

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate can participate in various chemical reactions due to its functional groups. Its reactivity can be influenced by solvent choice, temperature, and catalysts, making it versatile for synthetic applications. Potential applications include:

- Medicinal Chemistry: Due to its structural motifs, it can interact with biological targets such as enzymes or receptors. Studies on similar compounds suggest that modifications in structure can significantly affect biological activity, hence, this compound's unique features warrant further investigation.

- Biological and Chemical Studies: It is used primarily for research purposes.

- Organic Synthesis: It is an interesting target for synthesis and application in organic chemistry.

Mechanism of Action

The mechanism by which Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its interaction with molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the thioester group could undergo hydrolysis, releasing active thiol-containing intermediates. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with sulfonyl-substituted pyrrolidine derivatives. Below is a comparative analysis based on molecular structure, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Substituent Effects: The 5-bromofuran-2-carbonyl group in the target compound introduces a bromine atom and a heteroaromatic system, likely increasing lipophilicity and enabling halogen bonding interactions compared to the sulfonyl-based analogs .

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (~349.0 g/mol) compared to (321.5 g/mol) and (347.4 g/mol) reflects the bromine atom’s mass contribution. This may influence solubility and diffusion rates in biological matrices.

Reactivity Profiles :

- The sulfonyl groups in and are prone to nucleophilic attack (e.g., by amines or thiols), whereas the brominated furan in the target compound may undergo electrophilic substitution or oxidative ring-opening reactions.

Limitations:

- Physical property data (e.g., melting/boiling points, solubility) for the target compound are unavailable in the provided evidence, limiting direct empirical comparisons.

Biological Activity

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound characterized by its unique structural features, including a furan ring, a pyrrolidine moiety, and a thioether group. These attributes suggest potential biological activities that merit investigation, particularly in medicinal chemistry.

- Molecular Formula : CHBrN OS

- Molecular Weight : 356.22 g/mol

- CAS Number : 19549-93-0

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The presence of the thioether group and the furan ring may enhance its reactivity and binding affinity to various biological molecules.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity : Compounds featuring furan rings have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The thioether group is known to contribute to antimicrobial effects, making this compound a candidate for further studies in this area.

Case Studies and Research Findings

- Antitumor Activity : A study on furan derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate may exhibit similar effects due to its structural similarities .

- Enzyme Inhibition : Molecular docking studies have indicated that related compounds can effectively bind to cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer pathways. The binding affinity observed for similar structures suggests that this compound could also serve as a COX inhibitor .

- Antimicrobial Activity : Research on thioether-containing compounds has revealed their efficacy against bacterial strains, indicating potential for this compound in developing new antimicrobial agents .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

Pyrrolidine Functionalization : React pyrrolidin-3-yl-thiol with 5-bromofuran-2-carbonyl chloride under anhydrous conditions to form the thioether intermediate.

Esterification : Treat the intermediate with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate ester group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95% by area normalization) .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond length ~1.81 Å, consistent with thioether linkages) .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., pyrrolidine protons at δ 3.2–3.8 ppm; furan carbonyl at ~160 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~385–390 Da) .

Q. What preliminary pharmacological screening approaches are suitable for this compound?

- Methodological Answer :

- In Vitro Assays : Test for antimicrobial activity using broth microdilution (MIC against Gram+/Gram– bacteria) .

- Actoprotective Screening : Use forced swimming tests in rodent models to evaluate anti-fatigue effects (e.g., measure time to exhaustion with/without compound administration) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

- Methodological Answer :

- SAR Studies : Replace the pyrrolidine or thioacetate group with analogs (e.g., ethyl/phenyl) and compare activity. For example:

- Methyl substituents enhance actoprotective effects (8.27% activity increase vs. control), while ethyl/phenyl groups reduce efficacy .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., cytochrome P450) .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological mimicry), and cell line passage number .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers or confounding factors .

Q. What strategies are effective for analyzing stability and degradation under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions. Monitor degradation via:

- HPLC-PDA : Track peak area reduction of the parent compound and identify degradation products (e.g., hydrolysis of the ester group) .

- LC-MS/MS : Characterize degradants (e.g., demethylated or oxidized derivatives) .

Notes

- Contradictions : highlights substituent-dependent activity, but no direct contradictions exist in the provided data.

- Methodological Rigor : Emphasized experimental replication and statistical validation to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.